An In-depth Technical Guide to the Structure and Utility of Peg6-(CH2CO2H)2
An In-depth Technical Guide to the Structure and Utility of Peg6-(CH2CO2H)2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Peg6-(CH2CO2H)2, a homobifunctional crosslinker pivotal in the advancement of targeted protein degradation and other bioconjugation strategies. A detailed examination of its molecular architecture is presented, alongside tabulated physicochemical data. Furthermore, this document outlines a representative synthesis protocol and a detailed experimental procedure for its cornerstone application: the formation of stable amide bonds with primary amines, a critical step in the construction of Proteolysis Targeting Chimeras (PROTACs). Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, offering a complete resource for researchers in the field of chemical biology and drug discovery.
Introduction to Peg6-(CH2CO2H)2
Peg6-(CH2CO2H)2, chemically known as hexaethylene glycol bis(carboxymethyl) ether, is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure is characterized by a central hexaethylene glycol chain, which imparts hydrophilicity and biocompatibility, flanked by two terminal carboxymethyl ether groups. These terminal carboxylic acid functionalities are the reactive handles of the molecule, enabling covalent linkage to two amine-containing molecules.
The hydrophilic nature of the PEG spacer is a significant attribute, as it can enhance the aqueous solubility and reduce the aggregation of the molecules to which it is conjugated. This property is particularly advantageous in the development of therapeutic agents, such as PROTACs, where poor solubility can be a major obstacle. The defined length of the six-unit ethylene glycol chain provides precise spatial control between the conjugated moieties, a crucial factor in applications like PROTAC design where the distance between the target protein and the E3 ligase is critical for efficient ubiquitination and subsequent degradation.
Molecular Structure and Physicochemical Properties
The fundamental structure of Peg6-(CH2CO2H)2 consists of a 23-atom backbone, providing a flexible and hydrophilic spacer. The two terminal carboxylic acid groups are the key reactive sites for conjugation.
Chemical Structure
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Chemical Name: Hexaethylene glycol bis(carboxymethyl) ether
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Synonyms: 3,6,9,12,15,18-Hexaoxaicosanedioic acid
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Molecular Formula: C14H26O10
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Canonical SMILES: O=C(O)COCCOCCOCCOCCOCCOCC(O)=O
Physicochemical Data
A summary of the key quantitative data for Peg6-(CH2CO2H)2 is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 354.35 g/mol | PubChem |
| CAS Number | 77855-76-6 | Multiple |
| Appearance | Viscous liquid or solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO, alcohols) | General PEG Data |
| pKa of Carboxylic Acids | ~3-4 | Estimated |
| Purity | Typically ≥95% | Supplier Data |
Synthesis of Peg6-(CH2CO2H)2
While various proprietary methods exist for the synthesis of Peg6-(CH2CO2H)2, a common laboratory-scale approach involves the Williamson ether synthesis followed by oxidation. The following is a representative, non-optimized protocol.
Experimental Protocol: Synthesis of Hexaethylene Glycol Bis(carboxymethyl) Ether
Materials:
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Hexaethylene glycol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Ethyl bromoacetate
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether
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Magnesium sulfate (MgSO4)
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Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
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Deprotonation of Hexaethylene Glycol:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add hexaethylene glycol (1 equivalent).
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Dissolve the glycol in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until hydrogen gas evolution ceases.
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Williamson Ether Synthesis:
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Cool the reaction mixture back to 0 °C.
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Add ethyl bromoacetate (2.5 equivalents) dropwise via the dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification of the Di-ester Intermediate:
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Quench the reaction by the slow addition of water.
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Remove the THF under reduced pressure.
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Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude diethyl ester of Peg6-(CH2CO2H)2.
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Purify the crude product by flash column chromatography on silica gel.
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Hydrolysis to the Dicarboxylic Acid:
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Dissolve the purified diethyl ester in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (e.g., 4 equivalents) and stir the mixture at room temperature overnight.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the ethanol under reduced pressure.
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Cool the aqueous solution in an ice bath and acidify to pH 2 with concentrated HCl.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo to yield Peg6-(CH2CO2H)2.
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Application in Bioconjugation: Amide Bond Formation
The primary utility of Peg6-(CH2CO2H)2 lies in its ability to act as a linker between two amine-containing molecules. This is most prominently demonstrated in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The formation of a stable amide bond is key to this process.
Experimental Protocol: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the coupling of one of the carboxylic acid groups of Peg6-(CH2CO2H)2 to a primary amine. A similar reaction can be performed on the other terminus.
Materials:
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Peg6-(CH2CO2H)2
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Amine-containing molecule (e.g., a protein ligand with a primary amine)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
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Activation of the Carboxylic Acid:
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In a dry reaction vessel under a nitrogen atmosphere, dissolve Peg6-(CH2CO2H)2 (1 equivalent) in anhydrous DMF.
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Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
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Amide Coupling:
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In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
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If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (1.2 equivalents) and stir for 10 minutes.
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Add the solution of the amine-containing molecule to the pre-activated Peg6-(CH2CO2H)2 solution.
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Stir the reaction at room temperature overnight.
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Work-up and Purification:
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Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
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Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC was used).
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Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired mono-conjugated product.
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Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
